3,4-dihydropyrimido[1,2-a]benzimidazol-1(2H)-yl(4-methylphenyl)methanone
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Overview
Description
3,4-Dihydropyrimido[1,2-a]benzimidazol-1(2H)-yl(4-methylphenyl)methanone is a heterocyclic compound featuring a complex structure involving pyrimido and benzimidazol moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dihydropyrimido[1,2-a]benzimidazol-1(2H)-yl(4-methylphenyl)methanone can be achieved through a multi-step reaction sequence. It typically starts with the cyclocondensation of a suitable precursor like 2-aminobenzimidazole with a ketone, such as 4-methylbenzaldehyde, under controlled acidic or basic conditions. Catalysts and solvents are often employed to optimize yield and purity.
Industrial Production Methods: For large-scale production, a streamlined process involving continuous flow reactions and automated systems can be utilized. This ensures consistent quality and efficiency, reducing the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dihydropyrimido[1,2-a]benzimidazol-1(2H)-yl(4-methylphenyl)methanone undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions Used: For oxidation, common reagents include peroxides or molecular oxygen under catalysis. Reduction reactions may involve hydrides like sodium borohydride or lithium aluminum hydride. Substitution reactions often require nucleophiles or electrophiles, depending on the desired modification, and are typically conducted under mild conditions to preserve the integrity of the heterocyclic core.
Major Products Formed: These reactions can yield a range of derivatives, each with unique properties. For instance, oxidation can introduce oxygen-containing functional groups, while substitution reactions can append various side chains or substituents, enhancing or modifying the compound's activity.
Scientific Research Applications
This compound is a subject of interest in multiple scientific domains:
Chemistry: Serves as a building block for synthesizing complex organic molecules and exploring reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound, with applications in enzyme inhibition or receptor binding studies.
Medicine: Researched for potential therapeutic effects, including antimicrobial, anti-inflammatory, or anticancer activities.
Industry: Utilized in the development of materials with specific chemical properties, like sensors or catalysts.
Mechanism of Action
The mechanism by which 3,4-dihydropyrimido[1,2-a]benzimidazol-1(2H)-yl(4-methylphenyl)methanone exerts its effects involves interactions at the molecular level:
Molecular Targets: It may target enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: The compound can influence signaling pathways, metabolic processes, or gene expression, depending on the context and application.
Comparison with Similar Compounds
When comparing this compound with others of similar structure, its uniqueness lies in its specific substitutions and the resultant properties:
Similar Compounds:
Benzimidazole derivatives
Pyrimidine-based compounds
Hybrid molecules combining heterocyclic systems
Highlighting Uniqueness: Its specific structural arrangement and functional groups confer unique reactivity and biological activity, distinguishing it from other heterocycles.
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Properties
IUPAC Name |
3,4-dihydro-2H-pyrimido[1,2-a]benzimidazol-1-yl-(4-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-13-7-9-14(10-8-13)17(22)21-12-4-11-20-16-6-3-2-5-15(16)19-18(20)21/h2-3,5-10H,4,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJZVVYJOMASHCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCCN3C2=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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